4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile
Overview
Description
4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile is a compound that belongs to the class of quinoline derivatives. These compounds are of significant interest due to their diverse range of biological activities and their potential applications in medicinal chemistry. The quinoline nucleus is a common motif in compounds with various pharmacological properties, including antimalarial, antibacterial, and anticancer activities.
Synthesis Analysis
The synthesis of quinoline derivatives can be achieved through various methods. One such method involves the one-pot condensation of formaldehyde with CH acids and enamines, leading to the formation of 4-unsubstituted derivatives of 2-oxo(thioxo)-1,2-dihydroquinoline-3-carbonitriles . Another approach is the four-component, one-pot reaction of aromatic aldehyde, cyclohexanone, malononitrile, and amines in a basic ionic liquid, which results in the synthesis of N2-substituted 2-amino-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitriles . Additionally, cross-recyclization reactions have been employed to synthesize various substituted quinoline derivatives .
Molecular Structure Analysis
The molecular structure of quinoline derivatives has been elucidated using various spectroscopic techniques and X-ray crystallography. For instance, the structure of 2-amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile was determined by single-crystal X-ray diffraction, revealing a triclinic space group and specific unit cell parameters . The dihydropyridine and cyclohexene rings in this molecule adopt sofa conformations, and the planar atoms of the dihydropyridine ring form a dihedral angle with the benzene ring .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including proton transfer reactions with different amines in polar solvents, as studied spectro-photometrically . The formation constants of the resulting complexes were determined, and the rapidity of these proton transfer reactions has been used to propose a spectro-photometric method for the determination of quinoline derivatives . Additionally, the reactivity of these compounds allows for the synthesis of a wide range of substituted quinoline derivatives through reactions such as [3,3]-sigmatropic rearrangement .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The presence of substituents on the quinoline nucleus can significantly affect properties such as solubility, melting point, and reactivity. The spectroscopic studies provide insights into the electronic structure and the nature of bonding within these molecules . The formation of hydrogen bonds, as observed in the crystal structure of some derivatives, can also influence the physical properties and the stability of these compounds .
Scientific Research Applications
1. Inhibition of Acetylcholinesterase Enzyme
- Results: The synthesized carboxamides showed strong potency in inhibiting AChE. Nine compounds from the group had activities higher than or close to donepezil, the positive control .
2. Inhibition of Epidermal Growth Factor Receptor (EGF-R) Kinase
- Application Summary: Certain derivatives of 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile have been found to inhibit EGF-R kinase, which plays a significant role in the proliferation of cancer cells.
3. Diuretic Activity
- Application Summary: A method for preparing 4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid alkyl amides, which are derivatives of 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile, has been proposed. These compounds have been studied for their diuretic activity .
4. Synthesis of Fused Oxazoles
- Application Summary: 4-Hydroxy-2 (1 H )-quinolones, which can be derived from 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile, have been used in the synthesis of fused oxazoles .
5. Antimicrobial Activity
- Application Summary: Some 4-hydroxy-2-quinolone analogs, which can be derived from 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile, have been screened for their antifungal activity against a pathogenic fungus Aspergillus flavus, as well as the antibacterial activity against a Gram-positive bacteria Staphylococcus aureus and a Gram-negative bacteria Escherichia coli .
6. Synthesis of Quinolin-2,4-dione Derivatives
- Application Summary: Quinolin-2,4-dione derivatives, which can be synthesized from 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile, have been studied for their utilities in natural and synthetic chemistry and their biologically and pharmacological activities .
7. Synthesis of Fused Heterocycles
- Application Summary: 4-Hydroxy-2 (1 H )-quinolones, which can be derived from 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile, have been used in the synthesis of related four-membered to seven-membered heterocycles .
8. Potential Diuretic Agents
- Application Summary: A large series of 4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid anilides has been prepared as potential diuretic agents .
9. Antibacterial and Antifungal Activities
- Application Summary: Some 4-hydroxy-2-quinolone analogs, which can be derived from 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile, have been screened for their antifungal activity against a pathogenic fungus Aspergillus flavus, as well as the antibacterial activity against a Gram-positive bacteria Staphylococcus aureus and a Gram-negative bacteria Escherichia coli .
Safety And Hazards
properties
IUPAC Name |
4-methyl-2-oxo-1H-quinoline-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c1-7-8-4-2-3-5-10(8)13-11(14)9(7)6-12/h2-5H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWOEPJJGKULBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC2=CC=CC=C12)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701227147 | |
Record name | 1,2-Dihydro-4-methyl-2-oxo-3-quinolinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701227147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile | |
CAS RN |
28448-12-6 | |
Record name | 1,2-Dihydro-4-methyl-2-oxo-3-quinolinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28448-12-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dihydro-4-methyl-2-oxo-3-quinolinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701227147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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